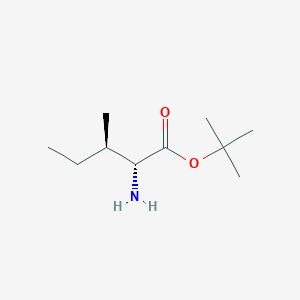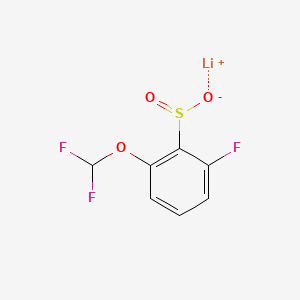
Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate is a complex organolithium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a lithium ion coordinated with a difluoromethoxy and fluorobenzene sulfinate moiety, making it a valuable reagent in synthetic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate typically involves the reaction of 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) to prevent hydrolysis of the sulfinic acid .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include sulfonates, sulfides, and substituted fluorobenzene derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate has several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for radiolabeled compounds.
Industry: It is employed in the production of specialty polymers and materials with unique electronic properties
Mechanism of Action
The mechanism of action of Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors that are sensitive to fluorinated groups.
Pathways Involved: It modulates signaling pathways by altering the electronic properties of the molecules it interacts with, leading to changes in biological activity
Comparison with Similar Compounds
Similar Compounds
Lithium bis(fluorosulfonyl)imide: Another lithium compound with fluorinated groups, used in battery electrolytes.
2-(Difluoromethoxy)benzene derivatives: Compounds with similar structural motifs but different functional groups
Uniqueness
Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate is unique due to its specific combination of a lithium ion with a difluoromethoxy and fluorobenzene sulfinate moiety. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications .
Properties
Molecular Formula |
C7H4F3LiO3S |
|---|---|
Molecular Weight |
232.1 g/mol |
IUPAC Name |
lithium;2-(difluoromethoxy)-6-fluorobenzenesulfinate |
InChI |
InChI=1S/C7H5F3O3S.Li/c8-4-2-1-3-5(13-7(9)10)6(4)14(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1 |
InChI Key |
HAFUNRFDDIHREC-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=C(C(=C1)F)S(=O)[O-])OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


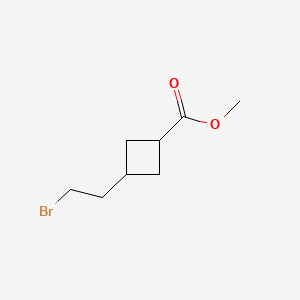
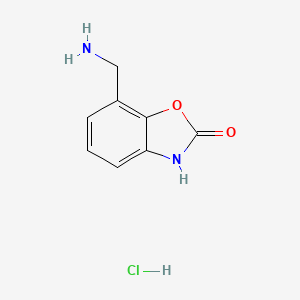
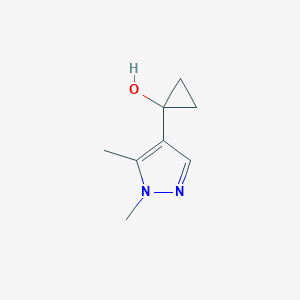

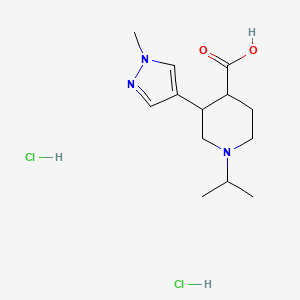
![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B13581605.png)
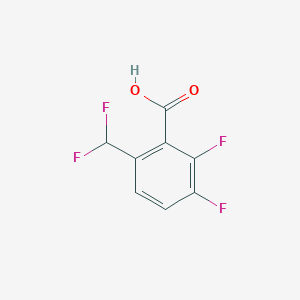
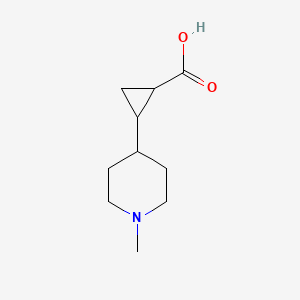
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)
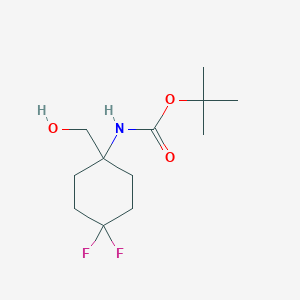
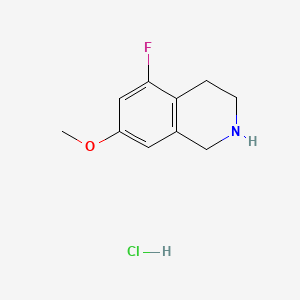
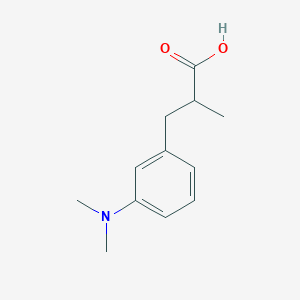
![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
